(2S)-2-Hydroxypropanethioic S-acid
Description
Properties
CAS No. |
57965-30-7 |
|---|---|
Molecular Formula |
C3H6O2S |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
(2S)-2-hydroxypropanethioic S-acid |
InChI |
InChI=1S/C3H6O2S/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1 |
InChI Key |
UKGVIOAJJOUOII-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)S)O |
Canonical SMILES |
CC(C(=O)S)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2s 2 Hydroxypropanethioic S Acid
Stereoselective Synthesis of (2S)-2-Hydroxypropanethioic S-acid and its Precursors
The synthesis of enantiomerically pure (2S)-2-hydroxypropanethioic S-acid is paramount for its applications in stereospecific synthesis and biological studies. This section explores various approaches to achieve high enantioselectivity in its preparation.
Enantioselective Approaches in Chemical Synthesis
The primary challenge in synthesizing (2S)-2-hydroxypropanethioic S-acid lies in controlling the stereochemistry at the C2 position. Several enantioselective strategies have been developed, often starting from readily available chiral precursors or employing asymmetric catalysts.
One common approach involves the use of enantiopure starting materials derived from the chiral pool. For instance, (S)-lactic acid or its derivatives can serve as a starting point. acs.org Enzymatic catalysis offers a powerful tool for achieving high enantioselectivity. Lactate (B86563) dehydrogenases (LDH), for example, can catalyze the stereospecific reduction of pyruvate (B1213749) to either D- or L-lactic acid, which can then be chemically converted to the corresponding thiolactic acid. mdpi.comfrontiersin.org This biocatalytic approach is advantageous due to its high specificity and operation under mild conditions. mdpi.comeuropa.eu
Another strategy involves the asymmetric reduction of prochiral ketones, which can be precursors to the desired hydroxy acid. wordpress.com The Corey-Bakshi-Shibata (CBS) catalyst, a chiral oxazaborolidine, is a well-known reagent for the enantioselective reduction of ketones to chiral secondary alcohols with high enantiomeric excess. wordpress.com
Furthermore, methods involving the stereoselective synthesis of related chiral building blocks, such as (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, highlight the sophisticated strategies employed to control multiple stereocenters, which can be adapted for the synthesis of chiral hydroxy acids. elsevierpure.comcrossref.org
| Precursor/Starting Material | Synthetic Approach | Key Features |
| (S)-Lactic Acid Derivatives | Chiral Pool Synthesis | Utilizes a readily available enantiopure starting material. acs.org |
| Pyruvate | Enzymatic Reduction (Lactate Dehydrogenase) | High enantioselectivity and mild reaction conditions. mdpi.comfrontiersin.org |
| Prochiral Ketones | Asymmetric Catalytic Reduction (e.g., CBS catalyst) | Provides access to chiral secondary alcohols with high enantiomeric excess. wordpress.com |
| Garner's Aldehyde | Stereocontrolled Multi-step Synthesis | Allows for the construction of multiple stereocenters with high precision. elsevierpure.com |
Optimization of Reaction Conditions for Chiral Integrity
Maintaining the stereochemical integrity of the chiral center during synthesis and subsequent transformations is critical. Racemization can occur under harsh reaction conditions, such as strongly acidic or basic environments, or at elevated temperatures. Therefore, optimizing reaction parameters is essential.
Key factors to consider for maintaining chiral integrity include:
Temperature: Lower reaction temperatures are generally preferred to minimize the risk of racemization.
pH: Careful control of pH is crucial, especially when working with compounds that have both acidic and basic functionalities. For instance, in enzymatic reactions, maintaining the optimal pH for the enzyme is vital for both activity and stereoselectivity. frontiersin.org
Solvent: The choice of solvent can influence the stability of intermediates and transition states, thereby affecting stereochemical outcomes.
Catalyst: The selection of a suitable catalyst is paramount. For example, in the synthesis of chiral amines, the use of specific catalysts can prevent racemization of the chiral center. researchgate.net
For instance, in the synthesis of deuterated lactic acid, enzymatic methods were chosen over traditional chemical methods like hydrothermal H/D exchange to avoid harsh conditions that could compromise the sensitive functional groups. europa.eu Similarly, in the synthesis of chiral imidazolium (B1220033) ionic liquids from amino acid derivatives, the reaction conditions are designed to be mild to preserve the chirality of the starting material. nih.gov
Novel Catalyst Systems for Asymmetric Induction
The development of novel catalyst systems is a driving force in asymmetric synthesis. These catalysts can be broadly categorized into organocatalysts, metal-based catalysts, and enzymes. youtube.com
Organocatalysts: These are small organic molecules that can catalyze reactions with high enantioselectivity. Proline and its derivatives are well-known organocatalysts for various asymmetric transformations. rsc.org Chiral phosphoric acids have also emerged as powerful catalysts for a range of enantioselective reactions. nih.gov The design of multifunctional catalysts, which combine different active sites, represents a powerful strategy for developing new catalytic tools. youtube.com
Metal-based Catalysts: Chiral metal complexes are widely used for asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. For example, cobalt-bisoxazoline complexes have been used for the asymmetric Kumada cross-coupling of racemic α-bromo esters. acs.org Silver triflate has been shown to catalyze the stereoselective synthesis of α-2-deoxythioglycosides. nih.gov
Biocatalysts: Enzymes offer unparalleled stereoselectivity and are increasingly used in industrial processes. Thiamine diphosphate-dependent lyases, for example, can catalyze the enantioselective carboligation of aldehydes to form α-hydroxy ketones with high enantiomeric excesses. acs.org The use of whole-cell redox processes, which utilize the metabolic machinery of microorganisms, also provides an efficient route to enantiopure compounds. acs.org
Chemical Reactivity and Mechanistic Investigations
The presence of both a nucleophilic thiol group and a hydroxyl group, along with a carboxylic acid function, makes (2S)-2-hydroxypropanethioic S-acid a versatile building block for further chemical modifications.
Nucleophilic Reactions of the Thiol Group
The thiol group (–SH) of (2S)-2-hydroxypropanethioic S-acid is a potent nucleophile, particularly in its deprotonated thiolate form (–S⁻). chemistrysteps.commasterorganicchemistry.com This high nucleophilicity allows it to participate in a variety of reactions.
S_N2 Reactions: Thiolates are excellent nucleophiles for S_N2 reactions with alkyl halides, leading to the formation of thioethers. masterorganicchemistry.com This reaction is generally more efficient than the corresponding reaction with alkoxides because thiolates are less basic, which minimizes competing elimination reactions. chemistrysteps.com
Addition to Electrophiles: The thiol group can add to various electrophiles. For example, it can react with epoxides in a ring-opening reaction, typically attacking the less substituted carbon. youtube.com It can also add to polarized pi bonds, such as those in carbonyl compounds. youtube.com
Oxidation: Thiols can be oxidized to form disulfides. This is a common reaction and can often be achieved with mild oxidizing agents like iodine. masterorganicchemistry.com
The nucleophilic reactivity of thiols is a cornerstone of their chemical utility. The Brønsted plot for thiolysis reactions often shows a linear relationship, which is consistent with a rate-limiting nucleophilic attack of the thiolate anion. nih.gov
| Reaction Type | Electrophile | Product | Key Features |
| S_N2 Reaction | Alkyl Halide | Thioether | Thiolates are excellent nucleophiles and weaker bases than alkoxides, favoring substitution over elimination. chemistrysteps.commasterorganicchemistry.com |
| Epoxide Ring Opening | Epoxide | β-Hydroxy Thioether | Attack typically occurs at the less sterically hindered carbon. youtube.com |
| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct | Conjugate addition of the thiol to the double bond. |
| Oxidation | Mild Oxidant (e.g., I₂) | Disulfide | Formation of a sulfur-sulfur bond. masterorganicchemistry.com |
Esterification Reactions and Thiol Ester Formation
Both the carboxylic acid and the thiol group of (2S)-2-hydroxypropanethioic S-acid can undergo esterification reactions, leading to the formation of conventional esters and thioesters, respectively.
Esterification of the Carboxylic Acid: The carboxylic acid group can be esterified by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comkhanacademy.org This is an equilibrium reaction, and often the alcohol is used in excess to drive the reaction to completion. masterorganicchemistry.com Various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can also be used to facilitate ester formation. organic-chemistry.org Selective methylation of 2-hydroxycarboxylic acids can be achieved using tetramethoxysilane (B109134) in methanol. nih.gov
Thiol Ester Formation: Thioesters are important intermediates in organic synthesis and biochemistry. wikipedia.orglibretexts.org They can be prepared by the condensation of a thiol with a carboxylic acid using a dehydrating agent like DCC. wikipedia.orgorganic-chemistry.org Alternatively, they can be synthesized from the reaction of a thiol with an acid chloride or anhydride. wikipedia.org In biological systems, the formation of thioesters, such as acetyl-CoA, often involves the activation of a carboxylate to an acyl phosphate, followed by nucleophilic attack by a thiol. libretexts.orglibretexts.org
The reactivity of thioesters is a key aspect of their chemistry. They are more susceptible to hydrolysis than their corresponding oxygen esters and are valuable acylating agents. libretexts.org
| Functional Group | Reagent | Product | Reaction Name/Type |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Fischer Esterification masterorganicchemistry.comkhanacademy.org |
| Carboxylic Acid | Alcohol, Coupling Agent (e.g., DCC) | Ester | Dehydrative Coupling organic-chemistry.org |
| Thiol | Carboxylic Acid, Dehydrating Agent (e.g., DCC) | Thioester | Thioesterification wikipedia.orgorganic-chemistry.org |
| Thiol | Acid Chloride/Anhydride | Thioester | Acylation wikipedia.org |
Oxidation Pathways and Disulfide Formation
The thiol group of (2S)-2-Hydroxypropanethioic S-acid is susceptible to oxidation, primarily leading to the formation of the corresponding disulfide. This transformation is a key reaction in the chemistry of thiols and has implications in various fields, including biochemistry and polymer chemistry. sci-hub.se
A variety of oxidizing agents can be employed to convert (2S)-2-Hydroxypropanethioic S-acid to its disulfide dimer. The choice of oxidant and reaction conditions allows for controlled and selective oxidation.
Common oxidizing agents include:
Molecular Oxygen: In the presence of a catalyst, such as metal ions (e.g., Fe³⁺, Cu²⁺), molecular oxygen can efficiently oxidize thiols to disulfides. sci-hub.se
Hydrogen Peroxide: H₂O₂ is a clean and effective oxidant for this transformation. The reaction is often carried out in aqueous or alcoholic solutions.
Iodine: Iodine (I₂) in the presence of a base is a mild and widely used reagent for the formation of disulfide bonds.
Dimethyl Sulfoxide (B87167) (DMSO): DMSO can act as an oxidant, particularly at elevated temperatures or in the presence of an acid catalyst.
The mechanism of oxidative dimerization of thiols generally proceeds through a thiolate anion intermediate. The deprotonated thiol is a more potent nucleophile and is more readily oxidized.
The general mechanism can be described as follows:
Deprotonation: The thiol is deprotonated by a base to form a thiolate anion (RS⁻).
Oxidation: The thiolate anion is oxidized by the oxidizing agent to a thiyl radical (RS•).
Dimerization: Two thiyl radicals combine to form the disulfide bond (RS-SR).
Alternatively, in some mechanisms, a thiolate anion can directly attack an oxidized sulfur species, such as a sulfenic acid intermediate, to form the disulfide. nih.govlibretexts.org The specific pathway is dependent on the oxidant and the reaction conditions. The presence of the α-hydroxy and carboxylic acid groups in (2S)-2-Hydroxypropanethioic S-acid can influence the reaction by affecting the pKa of the thiol group and potentially participating in the reaction mechanism.
Tautomeric Equilibria in Thioacid Systems
Thiocarboxylic acids can exist in two tautomeric forms: the thione form and the thiol form. For (2S)-2-Hydroxypropanethioic S-acid, these tautomers are the S-acid (thiol form) and the O-acid (thione form).
The equilibrium between the thiol and thione tautomers is typically dominated by the thiol form for most thiocarboxylic acids. The experimental elucidation of these tautomeric forms can be achieved using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish between the two tautomers. The chemical shifts of the protons and carbons adjacent to the thio- and hydroxyl groups would be expected to differ significantly between the two forms.
Infrared (IR) Spectroscopy: The C=O stretching frequency in the thiol form and the C=S stretching frequency in the thione form would appear at distinct wavenumbers, allowing for their identification and quantification.
UV-Visible Spectroscopy: The electronic transitions of the two tautomers would differ, leading to distinct absorption spectra.
Influence of Solvent and Substituents on Tautomerism
(2S)-2-Hydroxypropanethioic S-acid, also known as L-thiolactic acid, possesses the potential for tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers. In the case of thiolactic acid, the most relevant tautomeric equilibrium is the thione-thiol tautomerism. This involves the migration of a proton between the sulfur and oxygen atoms of the thiocarboxylic acid functional group, leading to two distinct forms: the S-acid (thiol form) and the O-acid (thione form).
The position of this equilibrium can be significantly influenced by both the surrounding solvent and the nature of any substituents on the molecule. While specific experimental studies on the tautomerism of (2S)-2-Hydroxypropanethioic S-acid are not extensively documented in the reviewed literature, general principles of tautomerism in related systems provide a strong basis for understanding these effects.
Solvent Effects:
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. researchgate.net Generally, polar solvents tend to favor the more polar tautomer. In the case of the thione-thiol equilibrium, the thione form, with its C=S double bond, is typically more polar than the thiol form. Therefore, in polar solvents such as water or methanol, an increase in the population of the thione tautomer is expected. Conversely, in non-polar solvents like benzene (B151609) or carbon tetrachloride, the less polar thiol form is likely to be favored. masterorganicchemistry.com This is because polar solvents can effectively solvate and stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. researchgate.net For instance, studies on other thione-thiol systems have shown a distinct shift in the equilibrium towards the thione form in solvents with high dielectric constants. tandfonline.com
Substituent Effects:
The electronic nature of substituents on the thiolactic acid molecule can also impact the tautomeric equilibrium. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the relative acidities of the S-H and O-H protons and the stability of the respective conjugate bases.
An electron-withdrawing group attached to the carbon backbone would be expected to increase the acidity of both the thiol and the carboxylic acid protons. This could potentially influence the position of the tautomeric equilibrium, although the precise effect would depend on the relative stabilization of the two tautomeric forms. Conversely, an electron-donating group would decrease the acidity of these protons.
In related heterocyclic systems, it has been demonstrated that the introduction of substituents can shift the tautomeric equilibrium significantly. nih.gov For example, in substituted adenine (B156593) tautomers, the electronic properties of the substituent and its position on the ring system dictate the preferred tautomeric form in different solvents. nih.gov While a direct analogy cannot be drawn without specific data for thiolactic acid, it highlights the principle that substituents are a key factor in controlling tautomerism.
The following table summarizes the expected influence of solvent polarity on the thione-thiol equilibrium of (2S)-2-Hydroxypropanethioic S-acid based on general principles.
| Solvent Type | Expected Predominant Tautomer | Rationale |
| Polar (e.g., Water, Methanol) | Thione form (O-acid) | Stabilization of the more polar C=S bond through dipole-dipole interactions and hydrogen bonding. researchgate.net |
| Non-polar (e.g., Benzene, CCl4) | Thiol form (S-acid) | Lower stabilization of the polar thione form, favoring the less polar thiol tautomer. masterorganicchemistry.com |
It is important to note that these are predictions based on established principles of tautomerism. Detailed experimental and computational studies, such as NMR spectroscopy and theoretical calculations, would be necessary to definitively quantify the tautomeric populations of (2S)-2-Hydroxypropanethioic S-acid in various solvents and with different substituents. nih.govoregonstate.edu
Rearrangement Reactions and Other Transformations
(2S)-2-Hydroxypropanethioic S-acid is a versatile building block that participates in a variety of chemical transformations, including cyclization reactions and potentially rearrangement reactions. Its unique bifunctional nature, possessing both a thiol and a carboxylic acid group, allows for a range of synthetic applications.
Cyclization Reactions:
A significant transformation of 2-mercaptopropionic acid is its use in the synthesis of heterocyclic compounds, particularly 4-thiazolidinones. This reaction typically involves the cyclocondensation of 2-mercaptopropionic acid with Schiff bases (imines). researchgate.netsemanticscholar.org The reaction proceeds through the nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization with the elimination of water to form the five-membered thiazolidinone ring. researchgate.net Various substituted 4-thiazolidinones can be synthesized by employing different Schiff bases, making this a valuable method for generating a library of these biologically relevant heterocycles. tandfonline.comnih.govnih.gov
Other Transformations:
Oxidation: Like other thiols, the sulfur atom in (2S)-2-Hydroxypropanethioic S-acid can be oxidized to form a disulfide, dithiodipropionic acid. thieme-connect.de
S-Acylation: The thiol group can be acylated to form S-acyl derivatives. These thioesters are themselves reactive intermediates. masterorganicchemistry.comlibretexts.org
Visible-Light-Promoted Transformations: Thioacids can undergo transformation into carboxylic acids under visible light promotion, using dimethyl sulfoxide (DMSO) as an oxygen source. This process is believed to occur through the formation of a hydrogen-bonded adduct between the thioacid and DMSO, leading to radical intermediates. organic-chemistry.org
Photochemical Synthesis of Thioesters: Thioesters can be synthesized photochemically from carboxylic acids and aryl halides, with tetramethylthiourea (B1220291) acting as both a sulfur source and a photoreductant. researchgate.netresearchgate.net
Rearrangement Reactions:
While specific rearrangement reactions of (2S)-2-Hydroxypropanethioic S-acid itself are not extensively detailed, the chemistry of related thioesters suggests potential pathways. For instance, the thermal isomerization of thiocarboxylic acid O-esters to the thermodynamically more stable S-esters is a known rearrangement. thieme-connect.de
S-acyl derivatives of thiolactic acid could potentially undergo rearrangement reactions. For example, in other systems, S-to-N acyl transfer is a known process. nyu.edu While not a direct rearrangement of the carbon skeleton, it represents an intramolecular transfer of the acyl group.
The following table provides a summary of some key transformations of 2-mercaptopropionic acid.
| Reaction Type | Reactants | Products | Key Features |
| Cyclocondensation | 2-Mercaptopropionic acid, Schiff bases | 4-Thiazolidinones | Formation of a five-membered heterocyclic ring. researchgate.netsemanticscholar.org |
| Oxidation | 2-Mercaptopropionic acid, Oxidizing agent | Dithiodipropionic acid | Formation of a disulfide bond. thieme-connect.de |
| S-Acylation | 2-Mercaptopropionic acid, Acylating agent | S-Acyl-2-mercaptopropanoic acid | Formation of a thioester. masterorganicchemistry.com |
| Visible-Light Transformation | Thioacid, DMSO, Visible light | Carboxylic acid | Atom substitution of sulfur with oxygen. organic-chemistry.org |
Further research is required to fully explore the scope of rearrangement reactions and other advanced transformations of (2S)-2-Hydroxypropanethioic S-acid and its derivatives.
Derivatization Strategies for Analytical and Synthetic Applications of 2s 2 Hydroxypropanethioic S Acid
Analytical Derivatization for Enhanced Detection and Separation
The inherent properties of (2S)-2-hydroxypropanethioic S-acid, such as its polarity and potential for oxidation, can present challenges for direct analysis. nih.gov Analytical derivatization addresses these issues by converting the molecule into a more readily detectable and chromatographically manageable form. nih.gov This is particularly crucial for its quantification in biological and environmental samples where it may be present at low concentrations. nih.govdiva-portal.org
Fluorescent Derivatization for Chromatographic Analysis
Fluorescent labeling is a widely employed strategy to enhance the sensitivity of detection in liquid chromatography (LC). nih.govmdpi.com Since (2S)-2-hydroxypropanethioic S-acid is not naturally fluorescent, derivatization with a fluorescent probe is necessary prior to analysis. diva-portal.org This process involves reacting the thiol group with a fluorogenic reagent to form a stable, highly fluorescent adduct.
Commonly used fluorescent derivatization reagents for thiols include maleimide-based dyes and benzofurazan (B1196253) derivatives like ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F). diva-portal.orgmdpi.comrsc.org The reaction with SBD-F, for example, results in a fluorescent product that can be detected with high sensitivity using a fluorescence detector following chromatographic separation. diva-portal.orgmdpi.com The choice of reagent and reaction conditions, such as pH and temperature, are optimized to ensure complete and specific derivatization.
For instance, a typical procedure might involve mixing the sample containing the thiol with the derivatizing agent in a suitable buffer and incubating for a specific time to allow the reaction to complete before injection into the HPLC system. acs.org
Table 1: Common Fluorescent Derivatization Reagents for Thiols
| Reagent Class | Example Reagent | Target Functional Group | Detection Method |
| Maleimides | ThioGlo 1 | Thiol | Fluorescence |
| Benzofurazans | SBD-F | Thiol | Fluorescence |
| Benzoxazoles | 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) (MIPBO) | Thiol | Fluorescence |
This table provides examples of reagent classes and specific reagents used for the fluorescent derivatization of thiols, enhancing their detection in chromatographic analysis. nih.govmdpi.comrsc.org
Derivatization for Mass Spectrometric Analysis
Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying compounds. acs.orgpnnl.gov Derivatization for MS analysis aims to improve the ionization efficiency and fragmentation behavior of the analyte, leading to enhanced sensitivity and structural information. acs.orgpnnl.govmdpi.com
For (2S)-2-hydroxypropanethioic S-acid, derivatization can be employed to increase its volatility for gas chromatography-mass spectrometry (GC-MS) or to enhance its signal in liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Silylation is a common derivatization technique for GC-MS, where active hydrogens in the thiol and hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility.
In LC-MS, derivatization can introduce a readily ionizable group, improving the response in electrospray ionization (ESI). nih.govnih.gov For example, reagents containing a tertiary amine can be used to label the carboxylic acid or thiol group, significantly enhancing the signal in positive-ion ESI-MS. researchgate.net Another strategy involves using reagents that facilitate specific fragmentation patterns, which can aid in the selective detection of the derivatized analyte using tandem mass spectrometry (MS/MS). pnnl.govmdpi.com
Recent advancements include the use of selenium-based reagents, such as ebselen (B1671040) and N-(phenylseleno)phthalimide, which react selectively with thiols to form a seleno-sulfide (Se-S) bond. acs.orgpnnl.gov These derivatives exhibit unique fragmentation patterns in collision-induced dissociation (CID), which can be exploited for selective identification and quantification. pnnl.gov
Strategies for Improved Sensitivity and Selectivity
The primary goals of analytical derivatization are to improve sensitivity and selectivity. nih.govacs.org Sensitivity is enhanced by introducing moieties that produce a strong response in the chosen detector (e.g., a fluorophore for fluorescence detection or a readily ionizable group for MS). nih.govacs.org Selectivity is achieved by using derivatization reagents that react specifically with the target functional group, in this case, the thiol group of (2S)-2-hydroxypropanethioic S-acid. acs.orgpnnl.gov
Several strategies contribute to these improvements:
Reagent Selection: Choosing a reagent that reacts specifically with thiols under mild conditions minimizes the derivatization of other functional groups present in the sample matrix. acs.org Reagents containing Se-N bonds, for instance, show high selectivity for thiols. acs.orgpnnl.gov
Reaction Optimization: Controlling parameters such as pH, temperature, and reaction time ensures the derivatization reaction goes to completion for the analyte of interest while minimizing side reactions. nih.gov For example, some derivatizations are performed under acidic conditions to preserve the integrity of easily oxidized compounds. nih.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to separate the derivatized analyte from unreacted reagents and other sample components before detection, thereby increasing selectivity. nih.govrsc.org
Detection Method: The choice of detector plays a crucial role. Fluorescence and mass spectrometric detection are inherently more sensitive and selective than UV detection. nih.govacs.org Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific fragmentation transitions of the derivatized analyte. mdpi.com
Automation and Miniaturization in Derivatization Protocols
Modern analytical workflows increasingly rely on automation and miniaturization to improve throughput, reproducibility, and reduce reagent consumption and waste. palsystem.com Automated systems can perform derivatization reactions in a precise and repeatable manner, minimizing human error and variability. palsystem.commdpi.com This is particularly beneficial for large-scale studies, such as metabolomics profiling. palsystem.com
Automated derivatization can be performed "online," where the reaction occurs just before the sample is injected into the chromatograph, or "offline" in multi-well plates. palsystem.com These systems often incorporate features like automated liquid handling, heating, and mixing to ensure consistent reaction conditions for every sample. palsystem.com This approach not only increases efficiency but also enhances the quality and reliability of the analytical data. mdpi.com
Derivatization for Chemical Transformation and Functionalization
In synthetic organic chemistry, derivatization is employed to temporarily "protect" reactive functional groups, allowing for chemical modifications to be carried out on other parts of the molecule without unintended side reactions. For a molecule like (2S)-2-hydroxypropanethioic S-acid, which contains both a thiol and a hydroxyl group, selective protection is often a necessary step in a multi-step synthesis. thieme-connect.delibretexts.org
Introduction of Protecting Groups for the Thiol and Hydroxyl Moieties
The thiol and hydroxyl groups of (2S)-2-hydroxypropanethioic S-acid exhibit different reactivities that can be exploited for selective protection. Thiols are more acidic and more nucleophilic than alcohols, but they are also more susceptible to oxidation. thieme-connect.de
Protecting the Thiol Group: Due to the high nucleophilicity of the thiolate anion, many standard hydroxyl protecting groups are not suitable for thiols. thieme-connect.de Thioethers are common protecting groups for thiols. For example, the tert-butyl thioether can be formed and is stable to many reaction conditions but can be removed when needed. thieme-connect.de Another important class of thiol protecting groups, particularly in peptide synthesis, are photoremovable groups like the o-nitrobenzyl group and its derivatives. americanpeptidesociety.org These allow for deprotection under mild conditions using light, avoiding the need for harsh chemical reagents. americanpeptidesociety.org
Protecting the Hydroxyl Group: A wide variety of protecting groups are available for hydroxyl groups. libretexts.org Common choices include ethers (e.g., tert-butyl ether), esters, and acetals. libretexts.org The selection of a suitable protecting group depends on the specific reaction conditions that the protected molecule needs to withstand.
Orthogonal Protection: In a molecule with multiple functional groups like (2S)-2-hydroxypropanethioic S-acid, an "orthogonal" protection strategy is often employed. This means that the protecting groups for the thiol and hydroxyl groups can be removed under different conditions, allowing for the selective deprotection and subsequent reaction of one functional group while the other remains protected. For instance, a photolabile group on the thiol and an acid-labile group on the hydroxyl would allow for independent manipulation of these two sites. A method for the simultaneous protection of two hydroxyl, amine, or thiol groups using a disilane (B73854) has also been described, which could be applicable. google.com
Table 2: Examples of Protecting Groups for Thiol and Hydroxyl Functions
| Functional Group | Protecting Group Class | Example Protecting Group | Deprotection Conditions |
| Thiol | Thioether | tert-Butyl (t-Bu) | Acidic conditions |
| Thiol | Photoremovable | o-Nitrobenzyl (NB) | UV light |
| Hydroxyl | Ether | tert-Butyl (t-Bu) | Acidic conditions |
| Hydroxyl | Silyl Ether | Trimethylsilyl (TMS) | Mild acid or fluoride (B91410) ions |
| Both | Disilane | Tetraisopropyldisilane | Fluoride ions |
This table illustrates various classes of protecting groups for thiol and hydroxyl functionalities, which are essential for the controlled synthesis and functionalization of (2S)-2-hydroxypropanethioic S-acid. thieme-connect.delibretexts.orgamericanpeptidesociety.orggoogle.com
Formation of Complex Molecular Architectures
The inherent chirality and bifunctional nature of (2S)-2-hydroxypropanethioic S-acid make it a valuable starting material for the stereoselective synthesis of more complex molecular structures. Its utility as a chiral building block is exemplified in the synthesis of peptidoglycan analogues, where the thiol and carboxylic acid functionalities are strategically employed to construct larger, biologically relevant molecules.
One notable application is the synthesis of analogues of the peptidoglycan fragment MurNAc-L-Ala-γ-D-Glu. In this multi-step synthesis, (S)-thiolactic acid is used as a substitute for L-alanine to create thioester-containing dipeptide analogues. This derivatization showcases a practical approach to integrating the (2S)-2-hydroxypropanethioic S-acid core into a more complex peptide-based framework.
The synthetic strategy involves the initial protection of the thiol group, followed by coupling reactions to build the dipeptide structure. A key aspect of this approach is the stereocontrolled elaboration of the chiral center provided by the (S)-thiolactic acid.
A representative synthesis of a MurNAc-dipeptide analogue commencing from (S)-thiolactic acid is outlined below. The process begins with the protection of the thiol group, often as a trityl thioether, to allow for selective reactions at the carboxylic acid and hydroxyl groups. This is followed by a series of coupling and deprotection steps to yield the final complex dipeptide structure.
| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Yield (%) |
| 1 | (S)-Thiolactic acid | Triphenylmethanol | - | S-Trityl-(S)-thiolactic acid | Not specified |
| 2 | S-Trityl-(S)-thiolactic acid | MurNAc derivative | Coupling agents (e.g., DCC, HOBt) | Protected MurNAc-thioester dipeptide analogue | Not specified |
| 3 | Protected MurNAc-thioester dipeptide analogue | - | Deprotection reagents (e.g., TFA, specific enzymes) | MurNAc-L-Ala-γ-D-Glu thioester analogue | Not specified |
This synthetic route highlights how the functionalities of (2S)-2-hydroxypropanethioic S-acid can be selectively manipulated to achieve the construction of intricate molecular architectures with a high degree of stereochemical control. The resulting complex molecules, such as the MurNAc-dipeptide analogues, are valuable tools for studying biological processes, for instance, as thioester substrates for enzymes like MurNAc-L-amidase. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2s 2 Hydroxypropanethioic S Acid and Its Derivatives
Vibrational Spectroscopy (IR and Raman) for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of (2S)-2-Hydroxypropanethioic S-acid. These complementary methods allow for the detailed analysis of bond vibrations, providing insights into functional groups and conformational isomers.
The vibrational spectra of (2S)-2-Hydroxypropanethioic S-acid are characterized by distinct bands corresponding to its constituent functional groups. The presence of a hydroxyl (-OH), a thiol (-SH), and a carboxylic acid derivative (thioic S-acid, -COSH) group gives rise to a complex yet interpretable spectrum.
Key vibrational modes include the O-H stretching, S-H stretching, C=O stretching, and various bending and torsional modes. The analysis of these bands, often aided by computational methods like Density Functional Theory (DFT), allows for precise assignment. For instance, studies on similar molecules like 2-hydroxy-p-toluic acid have utilized DFT and Hartree-Fock methods for vibrational frequency calculations and to achieve detailed vibrational assignments. nih.gov
Conformational analysis of related thiols, such as ethanethiol (B150549) and 2-propanethiol, has revealed the existence of different conformers at low temperatures, which can be distinguished by their unique vibrational signatures. osti.gov This suggests that (2S)-2-Hydroxypropanethioic S-acid may also exhibit conformational isomerism, which could be investigated through temperature-dependent spectroscopic studies. The interplay of intramolecular hydrogen bonding between the hydroxyl and thioic acid groups is also a critical factor influencing the conformational landscape and the corresponding vibrational frequencies.
Interactive Table: Typical Infrared and Raman Band Assignments for (2S)-2-Hydroxypropanethioic S-acid Functional Groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| O-H (alcohol) | Stretching | 3200-3600 | IR, Raman |
| S-H (thiol) | Stretching | 2550-2600 | IR, Raman (weak in IR) |
| C=O (thioic acid) | Stretching | 1680-1720 | IR, Raman |
| C-O | Stretching | 1050-1250 | IR, Raman |
| C-S | Stretching | 600-770 | IR, Raman |
| O-H | Bending | 1330-1440 | IR, Raman |
The surrounding solvent environment can significantly influence the vibrational spectrum of (2S)-2-Hydroxypropanethioic S-acid. docbrown.info Polar solvents, in particular, can engage in hydrogen bonding with the hydroxyl and thioic acid moieties, leading to shifts in the corresponding stretching frequencies. For example, the O-H stretching band is known to broaden and shift to lower wavenumbers in the presence of hydrogen-bonding solvents. Similarly, the C=O stretching frequency can be affected by solvent polarity. By systematically studying these solvent-induced shifts, it is possible to gain a deeper understanding of the intermolecular interactions between the solute and solvent molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of (2S)-2-Hydroxypropanethioic S-acid in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.
The ¹³C NMR spectrum provides complementary information, with distinct signals for the methyl carbon, the methine carbon, and the carbonyl carbon. The chemical shifts in ¹³C NMR are also sensitive to the local electronic environment.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (2S)-2-Hydroxypropanethioic S-acid.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| CH₃ | ¹H | 1.3-1.5 | Doublet |
| CH | ¹H | 4.0-4.5 | Quartet |
| OH | ¹H | Variable | Singlet (broad) |
| SH | ¹H | 1.5-2.5 | Singlet (broad) |
| CH₃ | ¹³C | 20-25 | |
| CH | ¹³C | 65-75 |
Note: Predicted values are based on analogous compounds and may vary depending on solvent and other experimental conditions.
The stereochemistry of (2S)-2-Hydroxypropanethioic S-acid can be investigated using advanced NMR techniques. Chiral derivatizing agents can be employed to convert the enantiomer into a pair of diastereomers, which will exhibit distinct NMR spectra. This method has been successfully used for resolving enantiomers of other 2-hydroxy acids. nih.gov Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of different protons, which can help in confirming the relative stereochemistry of the molecule.
X-ray and Electron Diffraction Studies
To date, detailed X-ray and electron diffraction studies specifically for (2S)-2-Hydroxypropanethioic S-acid are not widely available in the public domain. However, such studies would be invaluable for determining the precise three-dimensional structure of the molecule in the solid state. X-ray crystallography on a single crystal would provide accurate bond lengths, bond angles, and torsional angles, as well as information about the packing of the molecules in the crystal lattice. This would allow for the definitive determination of the preferred conformation in the solid state and reveal details about intermolecular interactions, such as hydrogen bonding networks. Electron diffraction could provide similar information for nanocrystalline or thin-film samples.
Solid-State Structural Parameters
Table 1: Representative Solid-State Structural Parameters of Related α-Hydroxy Carboxylic Acids
| Parameter | Typical Value (Å or °) | Description |
| C-C Bond Length | 1.52 - 1.54 Å | The length of the single bond between the two carbon atoms. |
| C=O Bond Length | 1.20 - 1.22 Å | The length of the double bond in the carbonyl group. |
| C-O (hydroxyl) Bond Length | 1.42 - 1.44 Å | The length of the single bond between carbon and the hydroxyl oxygen. |
| O-H Bond Length | 0.95 - 0.97 Å | The length of the bond in the hydroxyl group. |
| C-S Bond Length | 1.75 - 1.85 Å | The typical length of a single bond between carbon and sulfur. |
| S-H Bond Length | 1.32 - 1.36 Å | The typical length of a single bond between sulfur and hydrogen. |
| C-C-O Angle | ~110 - 112° | The angle involving the carbon backbone and the hydroxyl group. |
| O-C=O Angle | ~123 - 125° | The angle within the carboxylic acid group. |
Note: The values presented are typical and may vary slightly for (2S)-2-hydroxypropanethioic S-acid.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For (2S)-2-hydroxypropanethioic S-acid, the primary chromophore is the thioic acid group (-COSH). This group is expected to exhibit a weak n → π* transition at a longer wavelength and a stronger π → π* transition at a shorter wavelength. The exact positions of these absorption maxima are influenced by the solvent polarity. The hydroxyl group, while not a primary chromophore in this region, can influence the electronic environment of the thioic acid group.
Table 2: Expected UV-Vis Absorption Maxima for (2S)-2-Hydroxypropanethioic S-acid
| Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| n → π | 280 - 320 | Low |
| π → π | 200 - 230 | High |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of (2S)-2-hydroxypropanethioic S-acid through the analysis of its fragmentation patterns.
Ionization Techniques and Fragmentation Pathways
Various ionization techniques can be employed to generate ions from (2S)-2-hydroxypropanethioic S-acid for mass spectrometric analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common soft ionization methods that can produce intact molecular ions, typically [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.
Under conditions of collision-induced dissociation (CID), the molecular ion of an α-hydroxythioic acid would be expected to undergo characteristic fragmentation. While specific studies on (2S)-2-hydroxypropanethioic S-acid are limited, analogies can be drawn from the fragmentation of α-hydroxycarboxylic acids. nih.gov For instance, in negative ion mode, the deprotonated molecule of a related compound, lactic acid, undergoes fragmentation to yield a distinctive hydroxycarbonyl (B1239141) anion (m/z 45) and/or a product anion formed by the neutral loss of formic acid. nih.gov It is plausible that (2S)-2-hydroxypropanethioic S-acid would exhibit analogous fragmentation, potentially involving the loss of thioformic acid. The fragmentation pathways for related α-hydroxycarboxylic acids like lactate (B86563) are supported by isotopic labeling and density functional theory computations. nih.gov
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For (2S)-2-hydroxypropanethioic S-acid, HRMS would confirm its elemental composition as C₃H₆O₂S and aid in the confident identification of its fragmentation products.
Enzymatic Transformations and Biocatalysis Involving 2s 2 Hydroxypropanethioic S Acid Analogues
Modulation of Enzyme Activities by Thioacid Structures
The introduction of a sulfur atom in place of an oxygen atom in the carboxyl group of 2-hydroxyacids creates thioacid analogues with unique physicochemical properties. These properties can significantly influence how the molecule interacts with enzyme active sites, leading to modulation of enzyme activity.
Reversible Oxidation Mechanisms in Enzyme Systems
The thiol group of thioacids, like the sulfhydryl groups of cysteine residues in proteins, is susceptible to reversible oxidation. This process can involve the formation of disulfides or other oxidized species. nih.govfrontiersin.org In enzymatic systems, the reversible oxidation of thiol-containing molecules can act as a regulatory switch, turning enzyme activity on or off. nih.govnih.gov This redox regulation is a fundamental mechanism for controlling metabolic pathways. nih.gov
The oxidation state of the cellular environment, often referred to as the redox tone, can influence the activity of numerous enzymes. nih.gov An oxidized environment can lead to the reversible oxidation of cysteine residues within enzymes, causing conformational changes that alter their catalytic function. nih.govresearchgate.net Thioacids can participate in these redox processes, potentially influencing the activity of enzymes involved in critical cellular functions. For instance, reversible thiol oxidation has been shown to impact enzymes involved in fatty acid metabolism and the electron transport chain. nih.govresearchgate.net
It is important to note that the effect of reversible oxidation is not always inhibitory; in some cases, it can lead to an increase in enzyme activity. mdpi.com The specific outcome depends on the enzyme, the nature of the oxidative modification, and the specific residues involved. mdpi.com The ability of thioacids to undergo reversible oxidation makes them interesting candidates for probing and potentially controlling these complex regulatory networks.
Enantioselective Biocatalysis for Deracemization and Chiral Synthesis
Enzymes are highly stereoselective catalysts, a property that is extensively exploited in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. nih.gov Biocatalytic methods, including deracemization and other kinetic resolution strategies, offer efficient and environmentally friendly routes to chiral molecules. nih.gov
(S)-2-Hydroxy Acid Dehydrogenases in Thioacid Analog Biotransformation
(S)-2-Hydroxy acid dehydrogenases are a class of oxidoreductases that catalyze the reversible reduction of 2-oxoacids to the corresponding (S)-2-hydroxyacids. nih.govnih.gov These enzymes are of significant interest for the production of chiral 2-hydroxyacids. nih.gov Research has shown that these dehydrogenases can exhibit activity towards thioacid analogues, opening up possibilities for the synthesis of chiral thioacids.
For example, (S)-2-hydroxyacid dehydrogenases from archaea have been identified that catalyze the reduction of various 2-oxoacids to (S)-2-hydroxyacids. nih.gov The substrate specificity of these enzymes can be explored to include thio-analogues of their natural substrates. The stereospecificity of these enzymes is key to producing enantiomerically pure products.
| Enzyme Type | Reaction Catalyzed | Potential Application with Thioacids |
| (S)-2-Hydroxy Acid Dehydrogenase | Reduction of 2-oxoacids to (S)-2-hydroxyacids | Enantioselective synthesis of (S)-2-hydroxythioacid analogues |
| (R)-2-Hydroxy Acid Dehydrogenase | Reduction of 2-oxoacids to (R)-2-hydroxyacids | Enantioselective synthesis of (R)-2-hydroxythioacid analogues |
| D-2-Hydroxy Acid Dehydrogenase | Oxidation of (R)-lactate to pyruvate (B1213749) | Potential for deracemization of racemic thioacid mixtures |
The ability to perform these transformations biocatalytically is highly advantageous, as it often avoids the need for harsh chemical reagents and protecting group strategies.
Multienzyme Cascade Systems in Thioacid Chemistry
Multienzyme cascade reactions, where the product of one enzymatic reaction becomes the substrate for the next, offer a powerful approach for complex chemical syntheses. nih.govnih.govrsc.org These one-pot systems can improve efficiency by minimizing intermediate purification steps and overcoming unfavorable reaction equilibria. rsc.org
In the context of thioacid chemistry, multienzyme cascades could be designed to produce complex chiral thioacid derivatives. For instance, a cascade could be envisioned where a dehydrogenase reduces a 2-oxothioate to a chiral 2-hydroxythioacid, which is then further modified by another enzyme in the same pot. The development of such cascades relies on the careful selection of compatible enzymes that can function under similar reaction conditions. rsc.org The efficiency of these systems often depends on the catalytic properties of the individual enzymes and the effective channeling of intermediates. nih.gov
Enzymatic Synthesis and Biodegradation of Thioacid Esters
Thioesters are important intermediates in various metabolic pathways and are also valuable building blocks in organic synthesis. chemrxiv.orgmdpi.com Enzymes, particularly lipases and esterases, have been successfully employed for the synthesis and hydrolysis of ester bonds, and this biocatalytic approach can be extended to thioesters. nih.govresearchgate.net
The enzymatic synthesis of thioesters can be achieved through the transesterification of thiols with esters, often using vinyl esters as acyl donors to drive the reaction forward. mdpi.comresearchgate.net Lipases, such as that from Thermomyces lanuginosus, have proven effective in catalyzing these reactions under mild conditions. mdpi.comresearchgate.net This methodology provides a green alternative to traditional chemical methods for thioester production.
Furthermore, the enzymatic degradation of polymers containing thioester linkages is an area of growing interest for the development of biodegradable materials. frontiersin.org Just as certain polyesters can be broken down by hydrolases, polymers incorporating thioester bonds could be designed for controlled enzymatic degradation. nih.govfrontiersin.org This approach could lead to more sustainable plastic alternatives that can be specifically recycled or degraded in biological environments.
| Enzyme | Reaction Type | Substrate Example | Product Example |
| Lipase | Transesterification | Thiol and Vinyl Ester | Thioester |
| Esterase | Hydrolysis | Thioester Polymer | Thioacid and Alcohol |
| Carboxylic Acid Reductase A-domain | Thioester Synthesis | Carboxylic Acid and Thiol | Acyl-Thioester |
The substrate scope of these enzymes can be quite broad, allowing for the synthesis of a variety of thioesters from different carboxylic acids and thiols. chemrxiv.org This versatility is crucial for creating a diverse range of thioester-based molecules and materials.
Theoretical and Computational Investigations of 2s 2 Hydroxypropanethioic S Acid
Quantum Chemical Studies of Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, which are based on the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and the nature of chemical bonds, all of which dictate the molecule's stability and reactivity.
Electronic Structure and Bonding Analysis
An analysis of the electronic structure of (2S)-2-Hydroxypropanethioic S-acid would involve the use of computational methods like Density Functional Theory (DFT) or ab initio calculations. These studies would reveal the distribution of electron density, highlighting the polar nature of the hydroxyl (-OH) and thiol (-SH) groups. The analysis would also identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and its susceptibility to electronic excitation.
Bonding analysis would further dissect the nature of the covalent bonds within the molecule, such as the carbon-sulfur, carbon-oxygen, and oxygen-hydrogen bonds, providing insights into their respective strengths and polarities.
Reaction Mechanism Predictions and Transition State Theory
Predicting how (2S)-2-Hydroxypropanethioic S-acid might react with other chemical species is a key application of computational chemistry. By mapping the potential energy surface of a reaction, scientists can identify the most likely reaction pathways.
Transition State Theory is employed to locate the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, a crucial factor in reaction kinetics. For instance, computational studies could predict the mechanism of its oxidation, esterification, or its behavior as an acid.
Conformational Analysis and Energetics
The three-dimensional structure of a molecule is not static. (2S)-2-Hydroxypropanethioic S-acid can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding)
The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a thiol group (a weaker hydrogen bond donor and acceptor) in (2S)-2-Hydroxypropanethioic S-acid suggests the potential for significant intramolecular and intermolecular hydrogen bonding.
Intramolecular hydrogen bonds, occurring within a single molecule, can significantly influence its preferred conformation and stability. Intermolecular hydrogen bonds, formed between different molecules, are crucial in determining the physical properties of the substance in its condensed phases, such as its boiling point and solubility. Computational models can quantify the strength and geometry of these hydrogen bonds.
Molecular Dynamics Simulations to Understand Solution Behavior
While quantum chemical calculations often model molecules in the gas phase (in isolation), Molecular Dynamics (MD) simulations provide a powerful tool to understand the behavior of molecules in a more realistic solution environment.
MD simulations model the movement of every atom in a system over time, taking into account the interactions between the solute molecule ((2S)-2-Hydroxypropanethioic S-acid) and the surrounding solvent molecules (e.g., water). These simulations can reveal how the solvent influences the conformational preferences of the molecule, how it forms hydrogen bonds with the solvent, and how it diffuses through the solution. This information is vital for understanding its behavior in biological systems or in chemical reactions carried out in a solvent.
Future Research Directions and Emerging Methodologies in Thioacid Chemistry
The field of thioacid chemistry, including the study of compounds like (2S)-2-Hydroxypropanethioic S-acid, is poised for significant advancement through the adoption of cutting-edge technologies and methodologies. These emerging areas promise to accelerate discovery, enhance analytical capabilities, and improve the environmental footprint of synthetic processes.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
